molecular formula C11H10ClN3S B1481601 1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098056-06-3

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481601
CAS No.: 2098056-06-3
M. Wt: 251.74 g/mol
InChI Key: NZJSQFAWTRORGR-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H10ClN3S and its molecular weight is 251.74 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific enzymatic reactions. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity and influencing the overall biochemical pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to specific proteins, enzymes, and nucleic acids, leading to changes in their structure and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects. Toxicity studies have indicated that high doses of the compound can result in adverse effects, such as organ damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence biochemical processes. Additionally, it may affect the levels of key metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, determining its bioavailability and efficacy. The compound may be transported across cellular membranes by active or passive transport mechanisms, and its distribution within tissues can vary depending on factors such as tissue type and blood flow .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of the compound can significantly impact its biochemical and cellular effects .

Properties

IUPAC Name

1-(2-chloroethyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSQFAWTRORGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.